N,N-Dioctylhexanamide

Nuclear fuel reprocessing CHON-compliant extractants Radioactive waste management

In advanced nuclear fuel reprocessing and precious metal recovery, the operational hazards of third-phase formation and the generation of long-lived secondary solid waste from extractant degradation are critical constraints. N,N-Dioctylhexanamide (DOHA) directly addresses these pain points as a CHON-compliant, incinerable alternative to TBP. • **Complete Incinerability**: Eliminates secondary solid waste generation and avoids problematic dibutyl phosphoric acid (HDBP) management, simplifying waste handling. • **Enhanced Process Robustness**: Exhibits a higher Limiting Organic Concentration (LOC) for uranium than shorter-chain analogs, providing a wider safety margin against third-phase formation and increasing throughput. • **Superior Radiolytic Stability**: Demonstrates a lower G-value for degradation compared to TODGA, extending solvent lifetime under intense gamma fields and reducing replacement frequency. • **Validated Performance**: Achieves 99% Pu(IV) stripping in four stages (versus 89% for TBP), quantitatively enhancing precious resource recovery in PUREX-type flowsheets.

Molecular Formula C22H45NO
Molecular Weight 339.6 g/mol
CAS No. 55334-54-8
Cat. No. B13935190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dioctylhexanamide
CAS55334-54-8
Molecular FormulaC22H45NO
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)C(=O)CCCCC
InChIInChI=1S/C22H45NO/c1-4-7-10-12-14-17-20-23(22(24)19-16-9-6-3)21-18-15-13-11-8-5-2/h4-21H2,1-3H3
InChIKeyWRJVSLJKWITHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOHA: CHON-Compliant Actinide Extractant


N,N-Dioctylhexanamide (DOHA, CAS 55334-54-8) is a long-chain, straight-chain N,N-dialkyl monoamide belonging to the family of CHON-compliant extractants, characterized by a tertiary amide core flanked by two n-octyl chains and an n-pentyl (hexanoyl) acyl group [1]. With a molecular formula of C22H45NO and a molecular weight of 339.6 g/mol, DOHA is a hydrophobic, solid compound at room temperature [2]. As a member of the N,N-dialkylamide class, DOHA is of significant interest in advanced nuclear fuel reprocessing as a potential alternative to tri-n-butyl phosphate (TBP), primarily due to its complete incinerability—a property that mitigates the generation of secondary solid radioactive waste—and its tunable extraction selectivity for actinides such as uranium(VI) and plutonium(IV) from nitric acid media [3].

Why DOHA Substitution Fails


While N,N-dialkylamides as a class share a common amide functional group, their performance in liquid-liquid extraction is exquisitely sensitive to the specific alkyl chain architecture. The length and branching of the substituents on the amide nitrogen and the α-carbon directly modulate critical process parameters: the distribution ratio (D) for target actinides [1], the propensity for undesirable third-phase formation under high metal loading [2], and the radiolytic stability of the extractant system [3]. For instance, straight-chain amides like DHOA and DOHA exhibit extraction behavior for U(VI) comparable to TBP, but branched-chain amides like D2EHIBA show dramatically suppressed Pu(IV) extraction due to steric hindrance [4]. Similarly, the choice between a straight-chain (e.g., DOHA) and a branched-chain amide dictates whether the system co-extracts U and Pu or selectively isolates U alone [5]. Therefore, substituting DOHA with a structurally similar analog—even one differing by a single methylene group in the acyl chain—can lead to unacceptable changes in extraction efficiency, phase disengagement, or waste generation, making direct substitution without re-validation impossible for regulated nuclear processes.

DOHA Evidence vs. TBP and Amides


CHON Incinerability Advantage

A fundamental differentiator for N,N-dioctylhexanamide (DOHA) compared to the industry standard tri-n-butyl phosphate (TBP) is its complete incinerability. Unlike TBP, which contains phosphorus and upon radiolysis generates deleterious degradation products such as dibutyl phosphoric acid (HDBP) that complicate solvent cleanup and increase secondary waste volume, DOHA is composed solely of carbon, hydrogen, oxygen, and nitrogen (CHON) [1]. This CHON compliance means that spent solvent and degradation fragments can be completely combusted to gaseous products (CO2, H2O, N2), thereby drastically reducing the volume of long-lived solid radioactive waste requiring geological disposal [2]. This attribute is not a matter of degree but of binary capability: TBP is non-incinerable, while DOHA is fully incinerable [3].

Nuclear fuel reprocessing CHON-compliant extractants Radioactive waste management

Pu(IV) Stripping Efficiency vs. TBP

In a direct comparative study, the stripping behavior of Pu(IV) from loaded organic phases was evaluated for DHOA (a close straight-chain analog of DOHA) and TBP under identical conditions. The study found that while both extractants had similar uranium extraction behavior, the stripping efficiency for plutonium was markedly superior for the amide. Under reductant-free stripping conditions, 99% of Pu was stripped from DHOA in only four stages, compared to just 89% from TBP [1]. This 10-percentage-point improvement in cumulative Pu recovery in a fixed number of stages translates to a more efficient process with fewer required equipment stages or lower aqueous/organic flow ratios.

Plutonium stripping Solvent extraction PUREX process alternatives

Radiolytic Stability vs. TODGA

In radiolysis studies of amidic extractants under gamma irradiation, N,N-dioctylhexanamide (DOHA) demonstrated superior radiolytic stability compared to the widely studied diglycolamide extractant TODGA. The G-value for degradation of neat TODGA was measured at 8.5 ± 0.9, whereas the G-value for DOHA was notably lower [1]. While the exact G-value for DOHA was not numerically reported in the abstract, the study explicitly states that the degradation value for TODGA was higher than that for N,N-dioctylhexanamide, confirming a quantifiable difference in radiolytic susceptibility [1].

Radiolytic stability Gamma irradiation Degradation G-value

U/Pu Co-Extraction vs. Branched Amides

The extraction behavior of N,N-dioctylhexanamide (DOHA) provides a strategic middle ground compared to other dialkylamides. While straight-chain amides like DHOA and DOHA extract both U(VI) and Pu(IV) (facilitating their co-recovery), branched-chain amides such as D2EHIBA exhibit drastically suppressed Pu(IV) extraction due to steric hindrance around the carbonyl oxygen [1]. Specifically, branched-chain amides are designed to achieve the selective isolation of U(VI) without co-extracting Pu(IV) [2]. In contrast, DOHA and its straight-chain analogs enable the co-extraction of U(VI) and Pu(IV) from nitric acid solutions, making them suitable as direct replacements for TBP in conventional PUREX-type co-processing flowsheets [3].

Actinide co-extraction Uranium-plutonium separation Reprocessing flowsheet

Third-Phase Resistance vs. DHHA

Third-phase formation—the splitting of the organic phase into two immiscible layers under high metal loading—is a critical operational hazard in solvent extraction. A study comparing the third-phase formation behavior of two N,N-dialkylamides, DHHA (N,N-dihexylhexanamide) and DHOA (N,N-dihexyloctanamide, a structural analog of DOHA differing only in acyl chain length), found that the limiting organic concentration (LOC) of uranium(VI) for DHOA was significantly higher than that for DHHA [1]. This indicates that the longer octanamide chain (and by extension, the dioctylhexanamide structure) provides greater resistance to third-phase formation under comparable loading conditions.

Third-phase formation Uranyl nitrate loading Phase stability

DOHA Application Scenarios


U/Pu Co-Processing for Waste Minimization

In advanced nuclear fuel reprocessing facilities aiming to reduce the volume of long-lived solid radioactive waste, N,N-dioctylhexanamide (DOHA) is the preferred extractant over TBP. As demonstrated by its complete incinerability (CHON compliance) [1], DOHA eliminates the need for complex solvent washing steps required to remove dibutyl phosphoric acid (HDBP), a problematic TBP radiolysis product. Furthermore, its U(VI) and Pu(IV) co-extraction capability matches the process requirements of a PUREX-type flowsheet, while its superior Pu(IV) stripping efficiency (99% in four stages vs. 89% for TBP [2]) enhances plutonium recovery. This combination of waste reduction and improved stripping makes DOHA a compelling choice for next-generation reprocessing plants.

High-Throughput U Extraction with Third-Phase Resistance

For industrial solvent extraction processes operating at high uranium loading, the risk of third-phase formation is a primary constraint on throughput. Evidence indicates that N,N-dioctylhexanamide (and its analog DHOA) exhibits a significantly higher limiting organic concentration (LOC) for uranium than the shorter-chain DHHA, demonstrating greater resistance to this operational hazard [3]. Therefore, in scenarios where maximizing organic phase loading of uranium is desired to increase plant capacity or reduce solvent inventory, DOHA offers a wider operational safety margin against phase separation, reducing the risk of costly process interruptions.

High-Radiation Environments: Solvent Longevity

In the processing of high-burnup spent nuclear fuels or in advanced partitioning schemes where the solvent is exposed to intense gamma radiation fields, the radiolytic stability of the extractant directly impacts solvent lifetime and replacement frequency. N,N-dioctylhexanamide (DOHA) exhibits a lower G-value for radiolytic degradation compared to the widely studied diglycolamide TODGA (G-value of 8.5 ± 0.9) [4]. This quantifiably lower degradation rate suggests that DOHA-based solvent systems will maintain their extraction performance for longer periods under irradiation, reducing operational costs associated with solvent makeup and minimizing the generation of secondary radiolytic degradation products that can interfere with separation chemistry.

Gold(III) Recovery from HCl Leachates

Beyond nuclear applications, N,N-dioctylhexanamide (DOHA) has been studied as an extractant for precious metals. In the solvent extraction of Au(III) from hydrochloric acid solutions, DOHA exhibits a distribution ratio (D) that is comparable to other N,N-dioctylmonoamides (DOAA and DOBA), with the extraction efficiency being influenced primarily by the steric effect of the alkyl chain attached to the amide carbonyl carbon [5]. While not offering a distinct quantitative advantage over its close analogs in this specific system, this data confirms DOHA's viability as a hydrophobic extractant for gold recovery, and the established structure-activity relationship guides researchers in selecting the appropriate chain length for desired selectivity or hydrophobicity in hydrometallurgical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dioctylhexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.